Senecivernine N-Oxide
Description
Contextualization of Pyrrolizidine (B1209537) Alkaloids (PAs) and their N-Oxide Derivatives
Pyrrolizidine alkaloids (PAs) are a large group of naturally occurring compounds produced by thousands of plant species worldwide. researchgate.net These alkaloids are secondary metabolites that serve as a defense mechanism for plants against herbivores. researchgate.net Structurally, PAs are esters of a necine base, which contains a pyrrolizidine ring system, and one or more necic acids. fao.orgmdpi.com There is significant structural diversity among PAs, with over 660 different compounds identified. mdpi.com
PAs exist in two primary forms: the free base tertiary alkaloids and their corresponding N-oxides. tandfonline.com The N-oxide derivatives are formed through the oxidation of the nitrogen atom in the pyrrolizidine ring. semanticscholar.org In many plants, the N-oxide forms are the predominant type of PA stored. uvic.ca While the tertiary bases are generally more chemically reactive, the N-oxides are more water-soluble. mdpi.com The conversion between these two forms is a key aspect of their chemical and biological behavior. uvic.ca
Significance of Senecivernine (B192362) N-Oxide as a Specific Pyrrolizidine Alkaloid N-Oxide in Academic Inquiry
Senecivernine N-Oxide is a specific pyrrolizidine alkaloid N-oxide that has garnered attention in scientific research. It is the N-oxide form of the tertiary alkaloid senecivernine. frontiersin.org Its significance lies in its presence in various plant species and its role as a representative compound in studies concerning the detection and analysis of PAs in food and herbal products. mdpi.comnih.gov
The European Food Safety Authority (EFSA) has identified a group of 17 PAs and their N-oxide derivatives that are common contaminants in food, which includes the pair senecionine (B1681732)/senecivernine and their corresponding N-oxides. mdpi.com This has spurred research into developing sensitive analytical methods for their detection. Furthermore, this compound is used as a reference standard in analytical chemistry for the quality control of herbal products and food. phytolab.comsigmaaldrich.com Its study contributes to the broader understanding of the chemistry, occurrence, and metabolism of pyrrolizidine alkaloids.
Structure
2D Structure
Properties
Molecular Formula |
C18H25NO6 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
7-hydroxy-5,6,7-trimethyl-4-methylidene-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione |
InChI |
InChI=1S/C18H25NO6/c1-10-11(2)16(20)25-14-6-8-19(23)7-5-13(15(14)19)9-24-17(21)18(4,22)12(10)3/h5,10,12,14-15,22H,2,6-9H2,1,3-4H3 |
InChI Key |
GDDNFNQRHNCJAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC(=O)C1=C)[O-])(C)O)C |
Origin of Product |
United States |
Chemical and Physical Properties of Senecivernine N Oxide
The distinct chemical and physical characteristics of Senecivernine (B192362) N-Oxide are fundamental to its identification and behavior. These properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₈H₂₅NO₆ phytolab.comthegoodscentscompany.comsigmaaldrich.com |
| Molecular Weight | 351.39 g/mol phytolab.comthegoodscentscompany.comsigmaaldrich.com |
| CAS Number | 101687-28-9 thegoodscentscompany.comsigmaaldrich.com |
| Physical State | Solid (neat) sigmaaldrich.com |
| Solubility | Estimated water solubility: 5.823e+004 mg/L at 25 °C thegoodscentscompany.com |
| Storage Temperature | -20°C sigmaaldrich.com |
Senecivernine N-Oxide is a macrocyclic diester, a classification that arises from the necic acid forming a large ring structure with the necine base. fao.org The core of the molecule is the pyrrolizidine (B1209537) ring, and the N-oxide functional group is a key feature, influencing its polarity and chemical reactivity. semanticscholar.org It is also classified as a tertiary amine oxide, a tertiary alcohol, an olefinic compound, and an organic heterotricyclic compound. alfa-chemistry.com
Occurrence and Biosynthesis
Senecivernine (B192362) N-Oxide is naturally found in various plant species, particularly within the Asteraceae family. researchgate.net It has been identified in species of the genus Senecio, such as Senecio vernalis, which is native to Iran and the Mediterranean region. alfa-chemistry.com Research has also documented its presence in Senecio pterophorus. ru.ac.za In some Jacobaea plant species, all pyrrolizidine (B1209537) alkaloids are derived from Senecivernine N-Oxide. alfa-chemistry.com
The biosynthesis of pyrrolizidine alkaloids like senecivernine typically begins in the roots of the plant. uvic.ca The initial product, senecionine (B1681732), is then transported to the shoots. uvic.ca In the shoots, further biochemical modifications and structural diversification can occur. uvic.ca The N-oxidation to form this compound is a crucial step in this process, often resulting in the N-oxide form being the primary storage compound within the plant. uvic.ca
Analytical Methodologies for Detection and Quantification
The detection and quantification of Senecivernine (B192362) N-Oxide, often in complex matrices like food and herbal products, require sophisticated analytical techniques. Several methods have been developed for this purpose, with liquid chromatography-mass spectrometry (LC-MS) being one of the most common and effective approaches. mdpi.com
Specifically, techniques such as Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) are utilized for their high sensitivity and selectivity. fao.org These methods allow for the simultaneous determination of multiple PAs, including Senecivernine N-Oxide. nih.gov Sample preparation is a critical step and often involves solid-phase extraction (SPE) to clean up the sample and concentrate the analytes before analysis. mdpi.comnih.gov The development of these methods is crucial for monitoring the presence of PAs in the food chain. nih.gov
Metabolic Pathways and Biotransformation
Botanical Sources and Phytogeographical Distribution
This compound is a pyrrolizidine alkaloid (PA) identified in various species of the Senecio genus. researchgate.net It has been isolated and its structure confirmed through spectral data in studies of Bulgarian Senecio species. researchgate.net Research on Senecio procumbens has also led to the isolation of senecivernine and its N-oxide, along with other PAs like senecionine and retrorsine (B1680556). jmcs.org.mx
In Senecio vulgaris, or common groundsel, this compound is one of several PAs detected. researchgate.netmdpi.comsemanticscholar.org Studies have reported its presence in the aerial parts of the plant. semanticscholar.org Furthermore, research on the diversity of PAs in both native and invasive populations of Senecio pterophorus has also identified this compound. ru.ac.za
The following table summarizes the presence of this compound and related compounds in select Senecio species.
| Species | Compound(s) Identified | Reference(s) |
| Senecio (general) | This compound | researchgate.net |
| Senecio procumbens | Senecivernine, this compound | jmcs.org.mx |
| Senecio vulgaris | This compound | researchgate.netmdpi.comsemanticscholar.org |
| Senecio pterophorus | This compound | ru.ac.za |
| Senecio inaequidens | Senecivernine | cfmot.de |
This compound is a member of the pyrrolizidine alkaloids (PAs), a large group of secondary metabolites. nih.gov These compounds are characteristically produced by plants in several families, most notably the Asteraceae (to which the Senecio genus belongs), Boraginaceae, and Fabaceae. cfmot.deresearchgate.netfao.org It is estimated that around 6,000 plant species, largely within these families, contain PAs. cfmot.deusp.orgmdpi.com
Within the Asteraceae family, PAs are particularly common in the tribes Senecioneae and Eupatorieae. fao.org The genus Senecio is a well-known producer of these alkaloids. jmcs.org.mxresearchgate.net While this compound is specifically documented in Senecio species, the broader class of PAs it belongs to has a wide distribution across these plant families, which serve as a defense mechanism against herbivores. researchgate.net
This compound has been identified as a metabolite in hybrid species of the genus Jacobaea, which is closely related to Senecio. Jacobaea vulgaris (formerly Senecio jacobaea) and Jacobaea aquatica (formerly Senecio aquaticus) are known to hybridize naturally. nih.govresearchgate.net
Studies on these hybrids have revealed interesting patterns in their chemical composition. Research on F2 hybrids of J. vulgaris and J. aquatica has analyzed the variation in numerous PAs, including those derived from senecionine N-oxide. nih.gov While most PAs in Jacobaea species are derived from senecionine N-oxide, senecivernine is noted as an exception. nih.govscispace.com Further research on artificial and natural hybrids between S. jacobaea and S. aquaticus has shown that hybridization can lead to novel PA expression, highlighting the dynamic nature of secondary metabolite production in hybrid plants. researchgate.net
Presence within the Asteraceae and Other Pyrrolizidine Alkaloid-Producing Plant Families
Intra-Plant Distribution and Physiological Variation
The distribution of this compound and other pyrrolizidine alkaloids (PAs) within a plant is not uniform, with concentrations varying between different tissues, such as the roots and shoots. In Senecio species, PA biosynthesis, starting with senecionine N-oxide, primarily occurs in the roots. nih.govtandfonline.com This primary PA is then transported via the phloem to the shoots, where it can be converted into other derivatives. tandfonline.com
In Senecio vulgaris, PAs are predominantly found as N-oxides in the roots, and this form also dominates in other parts of the plant. semanticscholar.org While some PAs like senecionine N-oxide and integerrimine (B1671999) N-oxide are dominant in the roots, others, including retrorsine N-oxide, are more prevalent in the shoots. semanticscholar.org Research has shown that roots of S. vulgaris tend to have a lower diversity of PAs but a higher total PA concentration compared to the shoots. semanticscholar.org
A study on Senecio brasiliensis indicated that integerrimine N-oxide, a related PA, accumulates in both roots and shoots. This suggests that accumulation patterns can be specific to the particular PA and plant species.
The following table illustrates the general distribution patterns of PAs in Senecio vulgaris.
| Plant Part | PA Diversity | Total PA Concentration | Dominant PAs | Reference(s) |
| Roots | Lower | Higher | Senecionine N-oxide, Integerrimine N-oxide | semanticscholar.org |
| Shoots | Higher | Lower | Senecionine N-oxide, Integerrimine N-oxide, Retrorsine N-oxide, Spartioidine N-oxide | semanticscholar.org |
A study on S. vulgaris over four seasons and five developmental stages found that the concentration of this compound remained nearly unchanged throughout development, with significant changes only observed during midsummer. researchgate.net This might be due to this compound being a primary product synthesized in the roots alongside senecionine N-oxide. researchgate.net It is suggested that under certain physiological stress conditions, such as the drought and high temperatures of midsummer, this compound concentrations are more likely to fluctuate. researchgate.net In contrast, other PAs like retrorsine N-oxide and senecionine show more dynamic changes in their profiles during the plant's development. researchgate.netopenagrar.de
The content of PAs in plants can be affected by various environmental factors, including soil and climate conditions, as well as the plant's physiological state and developmental stage. tandfonline.commdpi.com Generally, higher concentrations of PAs are found in the flowers and seeds compared to the leaves, stems, and roots. mdpi.com
Accumulation Patterns in Plant Tissues (e.g., Roots vs. Shoots)
Ecological Roles and Plant Defense Mechanisms Related to Pyrrolizidine Alkaloid N-Oxides
Pyrrolizidine alkaloid N-oxides, including this compound, play a crucial role in the chemical defense of plants against herbivores. researchgate.netresearchgate.net
The primary defensive function of these compounds lies in their toxicity upon ingestion by herbivores. While the N-oxide form itself is relatively non-toxic, it is readily reduced to the corresponding tertiary pyrrolizidine alkaloid (the free base) in the anaerobic environment of an herbivore's gut. uvic.ca This free base is then absorbed and metabolized in the liver by cytochrome P450 monooxygenases into highly reactive pyrrolic esters. uvic.canih.gov These reactive metabolites can alkylate cellular macromolecules such as DNA and proteins, leading to cytotoxicity and deterring further herbivory. nih.gov
The storage of these defense compounds as N-oxides is advantageous for the plant as it represents a less toxic, water-soluble form that can be safely transported and stored in high concentrations in various plant tissues, particularly in vulnerable areas like the inflorescences. researchgate.netuvic.ca
Interestingly, some specialist herbivores have evolved mechanisms to overcome this chemical defense. For instance, certain insects possess specific monooxygenases that can detoxify the ingested free base alkaloids by converting them back to the N-oxide form. nih.gov These specialist insects can then sequester the N-oxides for their own defense against predators. researchgate.net This demonstrates a complex co-evolutionary arms race between plants producing pyrrolizidine alkaloid N-oxides and the herbivores that feed on them.
Primary Biosynthetic Route of Pyrrolizidine Alkaloids in Plants
The biosynthesis of the core pyrrolizidine structure, known as the necine base, is a conserved pathway that utilizes common amino acid precursors. rsc.orgnih.gov
The journey to pyrrolizidine alkaloids begins with primary metabolites derived from the amino acid arginine. nih.govnih.gov Through the action of arginine decarboxylase, arginine is converted to agmatine, which is then used to produce putrescine. nih.gov Putrescine can also be derived from ornithine via ornithine decarboxylase in some organisms, but in plants like Senecio vulgaris, the arginine-agmatine route is the exclusive source for PA biosynthesis. rsc.orgnih.gov
The first committed and pathway-specific step in PA biosynthesis is the formation of homospermidine. nih.govoup.comnih.gov This reaction is catalyzed by the enzyme homospermidine synthase (HSS) . nih.govoup.com HSS facilitates the NAD+-dependent transfer of an aminobutyl group from spermidine (B129725) to a molecule of putrescine, yielding homospermidine. nih.gov This enzyme is highly specific and marks the entry point into the dedicated PA metabolic pathway. oup.comnih.gov Research has shown that HSS evolved from deoxyhypusine (B1670255) synthase (DHS), an essential enzyme in primary metabolism, through gene duplication. nih.govpnas.org
Table 1: Key Precursors and the Initial Enzyme in Pyrrolizidine Alkaloid Biosynthesis
| Precursor/Enzyme | Role in Pathway | Source Molecule(s) | Product(s) |
| Ornithine | Indirect Precursor | - | Arginine nih.gov |
| Putrescine | Direct Precursor | Arginine (via Agmatine) nih.govnih.gov | Homospermidine nih.gov |
| Spermidine | Aminobutyl Donor | Putrescine | Homospermidine nih.gov |
| Homospermidine Synthase (HSS) | First Pathway-Specific Enzyme | Putrescine, Spermidine nih.gov | Homospermidine nih.gov |
The primary site for the biosynthesis of pyrrolizidine alkaloids is the roots of the producing plants. nih.govnih.gov Studies in various Senecio species have consistently demonstrated that HSS expression is localized in the roots, specifically within cells of the endodermis and cortex parenchyma. nih.govoup.com In Senecio vernalis, HSS expression is strictly confined to root cells. nih.gov Similarly, in Cynoglossum officinale, HSS expression is observed only in the roots. nih.govoup.com
Once synthesized in the roots, the PAs, predominantly in their N-oxide form, are transported to other parts of the plant, such as the shoots and inflorescences, via the phloem for storage and defense. nih.govuvic.ca While roots are the principal site, some species have shown the ability to activate a second site of PA biosynthesis in other tissues, such as young leaves, particularly during the development of reproductive structures, to enhance chemical protection. oup.comnih.gov
Precursor Incorporation and Early Enzymatic Steps (e.g., Ornithine, Putrescine, Spermidine, Homospermidine Synthase)
Formation of this compound from Senecivernine
The final step in the biosynthesis of this compound within the plant is the oxidation of the tertiary nitrogen atom of the senecivernine molecule.
In plants like Senecio, pyrrolizidine alkaloids are typically synthesized as N-oxides. nih.govuni-freiburg.de The conversion of the tertiary amine of the necine base to its corresponding N-oxide is an enzymatic process. uni-freiburg.denih.gov This N-oxidation is considered a crucial step, as it converts the lipophilic free base into a more polar, water-soluble molecule. nih.gov This polarity change is important for the transport of PAs through the phloem and their subsequent storage in the aqueous environment of the cell vacuole. uni-freiburg.de While the specific enzymes responsible for the N-oxidation of senecivernine in plants are not as extensively characterized as HSS, the process is a fundamental part of PA metabolism. nih.gov
In many PA-producing plants, particularly within the genus Senecio, the N-oxide forms of alkaloids are the predominant, stable metabolic products that accumulate. nih.govfrontiersin.org Studies on Senecio vulgaris have identified senecionine N-oxide as a major PA, and other related N-oxides like integerrimine N-oxide and seneciphylline (B43193) N-oxide are also found in high concentrations. nih.govresearchgate.net this compound, alongside senecionine N-oxide, is a characteristic component of the alkaloid profile in the roots of S. vulgaris. nih.gov The prevalence of the N-oxide form in plant tissues suggests that N-oxidation is an efficient and integral part of the biosynthetic and storage strategy for these defensive compounds. nih.govfrontiersin.org For instance, in Jacobaea vulgaris, PAs are reported to occur mainly as N-oxides. frontiersin.org
Table 2: Predominant Pyrrolizidine Alkaloids in Senecio vulgaris
| Plant Part | Dominant Pyrrolizidine Alkaloids | Reference |
| Roots | Senecionine, Senecionine N-oxide, Integerrimine N-oxide, Seneciphylline N-oxide | nih.gov |
| Shoots | Senecionine, Senecionine N-oxide, Integerrimine N-oxide, Seneciphylline N-oxide, Retrorsine N-oxide, Spartioidine N-oxide | nih.gov |
Enzymatic N-Oxidation Processes in Plant Metabolism
Biotransformation and Interconversion of Pyrrolizidine Alkaloid N-Oxides in Biological Systems (Non-Clinical)
Pyrrolizidine alkaloid N-oxides (PANOs) and their corresponding free base PAs are subject to biotransformation and interconversion in various biological systems, particularly in insects that have co-evolved with PA-producing plants.
The N-oxide form is generally less toxic and more water-soluble. uvic.canih.gov When ingested by an herbivore, the conditions in the gut can facilitate the reduction of the PANO back to its tertiary amine (free base) form. uvic.camdpi.com This reduction can be mediated by intestinal microbiota. nih.govresearchgate.net
Specialist insects that sequester PAs for their own defense have evolved specific biochemical mechanisms to manage these compounds. For example, larvae of the cinnabar moth (Tyria jacobaeae) and the grasshopper Zonocerus variegatus ingest PAs and their N-oxides. uni-freiburg.deplos.org Inside the insect's gut, the N-oxides are reduced to the free base form, which is then absorbed. uni-freiburg.de Subsequently, a specific NADPH-dependent monooxygenase, named senecionine N-oxygenase (SNO), re-oxidizes the tertiary alkaloid back to the N-oxide form in the hemolymph for safe storage. uni-freiburg.deuniprot.org This enzyme shows activity towards senecivernine. uniprot.org This process of reduction followed by re-N-oxidation allows the insect to safely accumulate high concentrations of these defensive compounds in the non-toxic N-oxide state. uni-freiburg.deplos.org
This interconversion is a critical feature of the chemical ecology of PAs, allowing them to be stored safely by the plant as N-oxides, become potentially more reactive upon ingestion and reduction in an herbivore's gut, and then be re-detoxified and sequestered by adapted insects. uvic.cauni-freiburg.de
Enzymatic Reduction of this compound to its Parent Alkaloid
The initial and pivotal step in the metabolic activation of this compound is its reduction back to the tertiary amine parent alkaloid, Senecivernine. Pyrrolizidine alkaloid (PA) N-oxides are generally more water-soluble and less readily absorbed than their corresponding tertiary amine forms. However, this reduction process effectively reverses this state, regenerating the more lipophilic parent alkaloid, which can then be absorbed and transported to the liver, the primary site of toxic metabolic activation. This reductive conversion is accomplished by enzymes present in both the gastrointestinal tract and the liver.
The anaerobic environment of the large intestine provides an ideal setting for the reductive metabolism of PA N-oxides. The diverse population of microorganisms residing in the gut, particularly anaerobic bacteria, possesses potent N-oxide reductase enzymes. Research has demonstrated that upon oral ingestion, a significant portion of this compound can be reduced to Senecivernine by the intestinal flora before it is absorbed.
Studies using animal models have substantiated the critical role of these microbes. In experiments comparing conventional animals with germ-free counterparts or those treated with antibiotics to suppress gut flora, the reduction of PA N-oxides was found to be dramatically diminished in the absence of a functional microbiota. This indicates that the gut microbiota is a primary contributor to the in vivo reduction of ingested this compound, effectively converting it into a form that is more readily absorbed and systemically available for subsequent hepatic metabolism.
Table 1: Summary of Intestinal Microbiota's Role in this compound Reduction
| Factor | Description | Metabolic Consequence | Key Research Finding |
| Anaerobic Environment | The low-oxygen conditions in the large intestine favor reductive enzymatic reactions. | Creates an ideal environment for N-oxide reductase activity. | Microbiota from the cecum and colon show the highest reductive capacity. |
| Bacterial Reductases | Enzymes produced by various gut bacteria (e.g., from genera Eubacterium, Peptostreptococcus) catalyze the removal of the oxygen atom from the N-oxide. | Direct conversion of this compound to Senecivernine. | Co-incubation of PA N-oxides with fecal or cecal contents leads to rapid reduction. |
| Germ-Free Models | Animals raised in a sterile environment lacking any intestinal microbiota. | Significantly reduced or absent conversion of N-oxide to the parent alkaloid. | Demonstrates the essential contribution of the microbiota to this metabolic step. |
| Antibiotic Treatment | Administration of antibiotics to eliminate or suppress the gut flora. | Mimics the effect seen in germ-free models, with a marked decrease in N-oxide reduction. | Confirms that the reductive activity is of bacterial origin. |
While the liver is the primary site for the oxidation of tertiary PAs to their N-oxides, a detoxification reaction, this process is reversible. Hepatic enzyme systems, including Cytochrome P450 (CYP) and, to a lesser extent, Flavin-Containing Monooxygenases (FMO), can also catalyze the reduction of PA N-oxides back to their parent tertiary amines. This reverse reaction is particularly significant under conditions of low oxygen tension (hypoxia).
Table 2: Comparison of Enzyme Systems in this compound Reduction
| Enzyme System | Primary Location | Predominant Reaction | Conditions Favoring Reduction | Metabolic Significance |
| Intestinal Microbiota Reductases | Large Intestine (Cecum, Colon) | Reduction | Anaerobic environment | Major pathway for pre-systemic reduction of ingested N-oxides, increasing bioavailability of the parent alkaloid. |
| Cytochrome P450 (CYP) System | Liver (Hepatocytes) | Oxidation (primary) & Reduction (secondary) | Low oxygen tension (hypoxia) | Reversible reaction; can regenerate the parent alkaloid in the liver, making it available for bioactivation. |
| Flavin-Containing Monooxygenase (FMO) | Liver (Hepatocytes) | Oxidation (primary) & Reduction (secondary) | Low oxygen tension (hypoxia) | Contributes to the dynamic equilibrium between the N-oxide and the parent tertiary amine in the liver. |
Role of Intestinal Microbiota in Reduction
Formation of Reactive Pyrrolic Metabolites (e.g., Dehydro-pyrrolizidine Alkaloids, DHPAs)
Following its formation via reduction, the parent alkaloid Senecivernine undergoes a critical bioactivation step primarily within the liver. This process is catalyzed by hepatic Cytochrome P450 monooxygenases (predominantly the CYP3A subfamily). The enzymatic reaction involves the dehydrogenation of the pyrrolizidine nucleus of Senecivernine.
This oxidation creates a double bond in the pyrrolizidine ring, resulting in the formation of a highly unstable and electrophilic metabolite known as a dehydro-pyrrolizidine alkaloid (DHPA), specifically dehydro-senecivernine. These DHPAs are potent alkylating agents and are considered the ultimate toxic metabolites responsible for the biological activity associated with PAs. Unlike the reversible N-oxidation, this dehydrogenation step is irreversible and commits the molecule to a pathway of high reactivity.
Subsequent Macromolecular Adduct Formation (e.g., Glutathione (B108866) Conjugates)
The highly reactive DHPAs, such as dehydro-senecivernine, generated in the liver have a short half-life and will rapidly react with available cellular nucleophiles. The metabolic fate of these DHPAs follows two competing pathways: detoxification or formation of macromolecular adducts.
Detoxification Pathway: The primary route for detoxification involves conjugation with the endogenous antioxidant, glutathione (GSH). This reaction, often facilitated by glutathione S-transferases (GSTs), involves the nucleophilic attack of the thiol group of GSH on the electrophilic DHPA. This forms a stable, water-soluble glutathione conjugate (e.g., 7-glutathionyl-dehydrosenecivernine), which can be more readily eliminated from the body.
Macromolecular Adduct Formation: If the GSH detoxification pathway is saturated or depleted, the electrophilic DHPAs will instead react with other nucleophilic sites on critical cellular macromolecules, including DNA and proteins. The formation of these stable covalent adducts (e.g., DHPA-DNA adducts, DHPA-protein adducts) disrupts cellular structure and function.
Table 3: Metabolic Fate of Reactive Dehydro-senecivernine (DHPA)
| Pathway | Primary Reactant | Enzyme(s) Involved | Product | Biological Consequence |
| Detoxification | Glutathione (GSH) | Glutathione S-transferases (GSTs) | Glutathione Conjugate | Neutralization of reactivity; facilitates excretion. |
| Adduct Formation | Cellular Macromolecules (DNA, Proteins) | Non-enzymatic (spontaneous reaction) | DNA Adducts, Protein Adducts | Covalent modification of cellular components, leading to disruption of biological function. |
In Vitro Cellular Interaction Studies
Mechanisms of Protein Synthesis Perturbation by Pyrrolizidine Alkaloid N-Oxides
The N-oxide forms of pyrrolizidine alkaloids, including this compound, are generally considered less reactive than their parent alkaloids. However, they can be reduced to the corresponding tertiary PAs both by gut microbiota and within the liver. researchgate.net These parent PAs are then metabolized by hepatic cytochrome P450 enzymes to highly reactive pyrrolic esters. mdpi.com These electrophilic metabolites can alkylate cellular macromolecules, including those involved in protein synthesis.
The disruption of protein synthesis is a key mechanism of PA-induced cytotoxicity. While direct studies on this compound's effect on protein synthesis are limited, the general mechanism for PAs involves the alkylation of ribosomal components and other proteins essential for translation. This leads to an inhibition of protein synthesis, contributing to cellular dysfunction and death.
Induction of Cellular Damage and Cytotoxicity in Model Systems (e.g., Chicken Hepatocytes, Murine Lymphocytes)
The cytotoxicity of this compound has been investigated in various in vitro models. In a study using a chicken hepatocellular carcinoma cell line (CRL-2118), this compound, along with other PAs, was evaluated for its cytotoxic potential. researchgate.net The results indicated that the N-oxides, including senecionine N-oxide (structurally similar to this compound), were significantly less cytotoxic than their corresponding parent alkaloids. researchgate.netresearchgate.net Specifically, at concentrations where parent PAs like lasiocarpine (B1674526) and senecionine induced significant cytotoxicity, their N-oxides showed minimal effect. researchgate.net
Another study comparing the cytotoxicity of various PAs in CRL-2118 chicken hepatocytes found that senecionine N-oxide was much less toxic than its parent compound, senecionine. researchgate.net This is consistent with the understanding that N-oxides require metabolic reduction to exert significant toxicity. nih.gov
Research on murine lymphocytes has also been conducted to assess the immunotoxic potential of PAs. Different types of PAs were tested for their cytotoxicity on murine lymphocytes, with some showing immunosuppressive effects. researchgate.netresearchgate.netresearcher.life While specific data for this compound's effect on murine lymphocytes is not detailed, the findings for other PAs suggest a potential for immunomodulatory activity. researchgate.net
Table 1: Comparative Cytotoxicity of Selected Pyrrolizidine Alkaloids and their N-Oxides in Chicken Hepatocytes (CRL-2118)
| Compound | Type | Relative Cytotoxicity |
|---|---|---|
| Lasiocarpine | Parent PA | High |
| Seneciphylline | Parent PA | High |
| Senecionine | Parent PA | High |
| Riddelliine | Parent PA | Moderate |
| Monocrotaline | Parent PA | Moderate |
| Senecionine N-oxide | N-oxide | Low |
| Riddelliine N-oxide | N-oxide | Low |
| Lasiocarpine N-oxide | N-oxide | Low |
This table is a qualitative summary based on findings from multiple sources. researchgate.netresearchgate.net
Formation of Covalent Adducts with Biological Macromolecules
The genotoxicity and carcinogenicity of PAs are attributed to the formation of covalent adducts with cellular macromolecules, primarily proteins and DNA. frontiersin.org This process is initiated by the metabolic activation of the parent PA to a reactive pyrrolic ester. nih.govresearchgate.net
Protein Adduct Formation
Pyrrolic esters readily react with nucleophilic centers in proteins, forming stable covalent adducts. researchgate.net These protein adducts can disrupt protein structure and function, leading to cellular damage. The formation of pyrrole-protein adducts is considered a key event in PA-induced hepatotoxicity. researchgate.net In vitro studies using liver S9 fractions have shown that PA N-oxides, including this compound, can be reduced to their parent PAs, which are then metabolized to form pyrrole-protein adducts. researchgate.net The rate of adduct formation is influenced by the specific PA and the metabolic capacity of the system. nih.gov
DNA Adduct Formation
The reactive pyrrolic metabolites of PAs can also bind to the nucleophilic sites on DNA bases, forming DNA adducts. researchgate.netfao.org These adducts can lead to mutations, chromosomal aberrations, and the initiation of cancer. mdpi.com The formation of 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP)-derived DNA adducts is considered a critical step in the tumorigenicity of PAs. researchgate.net Like protein adducts, DNA adduct formation from this compound is contingent on its initial reduction to senecivernine, followed by metabolic activation. frontiersin.orgresearchgate.net
Table 2: Macromolecular Adduct Formation by Pyrrolizidine Alkaloids
| Macromolecule | Type of Adduct | Consequence |
|---|---|---|
| Protein | Pyrrole-protein adducts | Disruption of protein function, cytotoxicity. researchgate.net |
| DNA | DHP-derived DNA adducts | Genotoxicity, mutagenicity, carcinogenicity. researchgate.netresearchgate.net |
Structure-Activity Relationship Studies in Non-Clinical Models
The toxicity of pyrrolizidine alkaloids is highly dependent on their chemical structure. Several key structural features influence their biological activity:
1,2-Unsaturated Necine Base: The presence of a double bond at the 1,2-position of the necine base is essential for the metabolic activation to reactive pyrrolic esters and, consequently, for toxicity. fao.org
Esterification: The necine base must be esterified with a necic acid. Macrocyclic diesters, like senecivernine, are generally more toxic than open-chain diesters, which are in turn more toxic than monoesters. fao.org
N-Oxidation: The N-oxide form is significantly less toxic than the corresponding parent alkaloid because it is less readily metabolized to the reactive pyrrole. researchgate.net However, in vivo, the N-oxide can be reduced back to the parent PA, thus acting as a pro-toxin. nih.gov
Studies comparing the cytotoxic potential of various PAs have consistently shown that macrocyclic diesters exhibit the highest toxicity, followed by open-chain diesters and then monoesters. fao.org The lower cytotoxicity of N-oxides like this compound in in vitro systems highlights the critical role of metabolic activation in mediating the toxic effects of this class of compounds. researchgate.netresearchgate.net
Comparative Analysis of this compound and its Corresponding Tertiary Amine in Mechanistic Potency
Pyrrolizidine alkaloids (PAs) exist in two primary forms: tertiary amines (free bases) and their corresponding N-oxides. europa.eu this compound is the N-oxide form of the tertiary amine Senecivernine. The toxic potential of this compound is intrinsically linked to its metabolic conversion back to the tertiary amine, Senecivernine. frontiersin.orgnih.gov This reduction is a critical activation step, as the N-oxide form itself is considered less toxic. scielo.org.mx
The mechanistic potency of this compound is generally considered to be lower than that of its corresponding tertiary amine, Senecivernine. mdpi.comresearchgate.net This difference is primarily attributed to kinetic factors. thieme-connect.com The N-oxide form is less lipophilic, leading to poorer absorption by cells compared to the tertiary amine. mdpi.com The conversion of the N-oxide to the more toxic tertiary amine can occur through the action of intestinal microflora following oral exposure, as well as by host tissues. thieme-connect.com
In vitro studies comparing the cytotoxicity of various PAs and their N-oxides have consistently shown that the N-oxide forms are less potent. For instance, in a comparison involving several PAs, Senecionine N-oxide (structurally similar to this compound) was found to be less toxic than Senecionine in chicken hepatocellular carcinoma CRL-2118 cells. researchgate.net Similarly, studies with intermedine (B191556) and its N-oxide showed that the N-oxide was less toxic to various cell lines. mdpi.com The lower toxicity of the N-oxides is linked to their reduced ability to be metabolically activated to the reactive pyrrolic esters that cause cellular damage. thieme-connect.commdpi.com
The following table summarizes the comparative toxic potency of selected pyrrolizidine alkaloids and their N-oxides from in vitro studies.
Table 1: Comparative in vitro Cytotoxicity of Pyrrolizidine Alkaloids and their N-Oxides This table is interactive. Users can sort columns by clicking on the headers.
| Compound | Corresponding N-Oxide | Cell Line | Observation | Reference |
|---|---|---|---|---|
| Senecionine | Senecionine N-oxide | CRL-2118 (Chicken Hepatocellular Carcinoma) | N-oxide was less toxic than the tertiary amine. | researchgate.net |
| Intermedine | Intermedine N-oxide | Primary mouse hepatocytes, HepD, H22, HepG2 | N-oxide was less toxic than the tertiary amine. | mdpi.com |
| Retrorsine | Retrorsine N-oxide | Various | N-oxide was less toxic than the tertiary amine. | mdpi.com |
| Usaramine | Usaramine N-oxide | Hepatocytes | N-oxide was less toxic than the tertiary amine. | researchgate.net |
It is crucial to note that while the N-oxide is less potent, it serves as a protoxin, meaning it can be converted in the body to the more toxic tertiary amine, which is then metabolized by cytochrome P450 enzymes to highly reactive pyrrolic metabolites that can damage the liver and other organs. europa.eunih.govthieme-connect.com
Influence of Necine Base and Necic Acid Structures on Biological Activity Profiles
The biological activity of pyrrolizidine alkaloids (PAs), including this compound, is significantly influenced by the chemical structures of their constituent parts: the necine base and the necic acid(s). thieme-connect.comcore.ac.ukmdpi.com PAs are esters composed of a bicyclic necine base and one or more necic acids. universiteitleiden.nl
For a PA to be toxic, it must possess certain structural features. A critical requirement for significant toxicity is a double bond in the 1,2-position of the necine base. scielo.org.mxthieme-connect.com This unsaturation is essential for the metabolic activation to toxic pyrrolic metabolites. thieme-connect.com PAs with a saturated necine base, such as those of the platynecine type, are generally considered non-toxic or have low toxicity. mdpi.commdpi.com this compound, being a derivative of a retronecine-type base, contains this crucial 1,2-unsaturated feature. mdpi.com
The structure of the necic acid, which is esterified to the necine base, also plays a major role in determining the biological activity. core.ac.uk The complexity and steric hindrance of the esterifying necic acids can affect the rate of enzymatic hydrolysis. core.ac.uk PAs with more sterically hindered ester groups tend to exhibit higher liver toxicity because this hindrance inhibits their detoxification through hydrolysis. core.ac.uk PAs can be monoesters, open-chain diesters, or macrocyclic diesters. core.ac.uk Macrocyclic diesters, like senecionine, are generally among the most potent. core.ac.uk
The ability to form an N-oxide is also dependent on the necine base structure. Otonecine-type PAs, which have a methylated nitrogen in their core structure, cannot form N-oxides. mdpi.com In contrast, retronecine (B1221780) and heliotridine (B129409) types, which include Senecivernine, can exist as both tertiary amines and N-oxides. mdpi.com
The following table outlines the key structural features of pyrrolizidine alkaloids and their influence on biological activity.
Table 2: Influence of Necine Base and Necic Acid Structure on Biological Activity This table is interactive. Users can sort columns by clicking on the headers.
| Structural Feature | Influence on Biological Activity | Example | Reference |
|---|---|---|---|
| 1,2-Unsaturated Necine Base | Essential for metabolic activation to toxic pyrrolic metabolites. | Retronecine, Heliotridine | scielo.org.mxthieme-connect.com |
| Saturated Necine Base | Generally non-toxic or low toxicity. | Platynecine | mdpi.commdpi.com |
| Esterification at C7 and/or C9 | Required for toxicity. The type of ester (mono-, di-, macrocyclic) influences potency. | Senecionine (macrocyclic diester) | scielo.org.mxcore.ac.uk |
| Steric Hindrance of Necic Acid | Inhibits detoxification by hydrolysis, potentially increasing toxicity. | Monocrotaline | core.ac.uk |
Relative Potency Assessment in Non-Clinical Models using Physiologically Based Kinetic (PBK) Modeling
Assessing the relative potency (REP) of pyrrolizidine alkaloid N-oxides (PANOs) compared to their parent tertiary amines is crucial for risk assessment. thieme-connect.comdntb.gov.ua Physiologically Based Kinetic (PBK) modeling has emerged as a valuable tool for this purpose, offering a way to define in vivo REP values without relying solely on animal experiments. thieme-connect.comdntb.gov.uawur.nl
PBK models are mathematical representations of the absorption, distribution, metabolism, and excretion (ADME) processes of a chemical in the body. thieme-connect.com For PANOs like this compound, these models are particularly useful because they can account for the critical step of in vivo reduction to the parent PA by intestinal microbiota and in the liver, a factor often missed in simpler in vitro tests. dntb.gov.uawur.nl
Studies using PBK modeling have shown that the REP of a PANO is not a fixed value but can be dose-dependent. frontiersin.orgwur.nl At high dose levels, such as those used in some animal toxicity studies, the REP value may be lower due to the saturation of the reduction process in the gut or the clearance of the resulting PA in the liver. wur.nl Conversely, at lower, more realistic dietary exposure levels, the REP value may be higher. wur.nl
A PBK modeling study on riddelliine N-oxide, a compound structurally related to this compound, predicted that the in vivo REP compared to riddelliine was dose-dependent. wur.nl The model showed that oral administration of the N-oxide resulted in a lower maximum blood concentration (Cmax) of the parent PA compared to an equimolar dose of the PA itself. wur.nl
More recent PBK modeling work has been applied to a series of PANOs, including this compound. researchgate.net This research aimed to define REP values based on two different endpoints: the ratio of the area under the concentration-time curve (AUC) of the parent PA and the ratio of the amount of toxic pyrrole-protein adducts formed. nih.gov The results indicated that at low dose levels, comparable to estimated human dietary intake, the REP value for this compound was 0.68. researchgate.net This suggests that under these conditions, this compound is about 32% less potent than Senecivernine. researchgate.net
The following table presents REP values for several PANOs at low dose levels as determined by PBK modeling.
Table 3: Relative Potency (REP) of Pyrrolizidine Alkaloid N-Oxides at Low Exposure Levels Determined by PBK Modeling This table is interactive. Users can sort columns by clicking on the headers.
| Pyrrolizidine Alkaloid N-Oxide | Relative Potency (REP) Value | Reference |
|---|---|---|
| This compound | 0.68 | researchgate.net |
| Retrorsine N-oxide | 0.92 | researchgate.net |
| Seneciphylline N-oxide | 0.81 | researchgate.net |
| Riddelliine N-oxide | 0.78 | researchgate.net |
Extraction and Sample Preparation Techniques
The initial and critical step in the analysis of this compound is its effective extraction from the sample matrix, followed by a clean-up process to remove interfering substances.
Optimization of Solvent Systems for Efficient Pyrrolizidine Alkaloid N-Oxide Extraction
The extraction of pyrrolizidine alkaloids (PAs) and their N-oxides, including this compound, is typically achieved using acidic aqueous solutions or polar organic solvents. bund.defao.orgnih.gov The choice of solvent system is crucial for achieving high extraction efficiency.
Commonly, a dilute aqueous acid solution, such as 0.05 M sulfuric acid, is employed. bund.deacs.org This acidic environment protonates the nitrogen atom in the pyrrolizidine ring, increasing the solubility of the alkaloids in the aqueous phase. For instance, a method for analyzing honey involves diluting the sample with 0.05 M sulfuric acid before further processing. acs.org Another established method for plant material involves a twofold sonication in an aqueous sulfuric acid solution. bund.de
Methanol (B129727), often in combination with an acid, is also a widely used solvent. acs.orgnih.govtandfonline.com For example, a formic acid/methanol mixture has been shown to be effective for PA extraction. nih.govtandfonline.com Studies have also explored mixtures of methanol and dilute sulfuric acid, finding that varying the ratio can affect the amount of precipitate formed in honey samples. acs.org In some protocols, ammoniated methanol is used during the elution step from solid-phase extraction cartridges. fao.orgacs.org The use of organic acids at a 5% concentration at temperatures below 100°C has been reported to yield good results for PA extraction from Jacobaea vulgaris. thieme-connect.com
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, a popular sample preparation technique, has also been adapted for PA analysis. nih.govtandfonline.comencyclopedia.pubmdpi.com This approach involves an extraction step with a solvent like acetonitrile, often acidified, followed by a partitioning step using salts. encyclopedia.pubmdpi.comnih.gov
Table 1: Comparison of Solvent Systems for Pyrrolizidine Alkaloid N-Oxide Extraction
| Solvent System | Matrix Example | Key Findings/Observations | Reference(s) |
| 0.05 M Sulfuric Acid | Honey, Plant Material | Effective for initial extraction by protonating the alkaloids. bund.deacs.org | bund.deacs.org |
| Methanol/0.05 M Sulfuric Acid Mixtures | Honey | The ratio of methanol to acid affects the amount of precipitate. acs.org | acs.org |
| Formic Acid/Methanol Mixture | Honey | Demonstrated good extraction efficiency. nih.govtandfonline.com | nih.govtandfonline.com |
| Ammoniated Methanol | Honey | Used as an eluting solvent from SPE cartridges. fao.orgacs.org | fao.orgacs.org |
| Acetonitrile (in QuEChERS) | Various (Herbs, Tea) | Used in the initial extraction step of the QuEChERS method. encyclopedia.pubnih.gov | encyclopedia.pubnih.gov |
| 5% Organic Acids (<100 °C) | Jacobaea vulgaris | Provided good extraction yields for PAs. thieme-connect.com | thieme-connect.com |
Clean-up Strategies for Complex Matrices (e.g., Solid-Phase Extraction)
Following extraction, a clean-up step is essential to remove matrix components that could interfere with the analysis. Solid-phase extraction (SPE) is the most common and effective technique for purifying PA and PANO extracts. bund.defao.orgacs.orgacs.orgnih.goviteh.ai
Strong cation-exchange (SCX) SPE cartridges are frequently used. acs.orgacs.org The principle relies on the retention of the protonated PAs and PANOs on the sorbent under acidic conditions. After loading the sample extract, the cartridge is washed with solvents like water and methanol to remove impurities. fao.orgacs.org The target analytes are then eluted with an alkaline solution, typically ammoniated methanol. fao.orgacs.org This strategy has been successfully applied to honey and other complex matrices. acs.orgacs.org
Other SPE sorbents, such as reversed-phase C18, are also utilized. bund.de In this case, after extraction with aqueous sulfuric acid and centrifugation, an aliquot of the supernatant is purified using a C18 cartridge. bund.de Mixed-mode cation-exchange cartridges, which combine ion exchange and reverse-phase retention mechanisms (e.g., PCX, MCX), are also employed for the purification of PAs from various matrices. mdpi.com
The QuEChERS method incorporates a clean-up step known as dispersive SPE (dSPE). encyclopedia.pubmdpi.com After the initial extraction and partitioning, the supernatant is mixed with a combination of sorbents, such as primary secondary amine (PSA) to remove acidic interferences, and magnesium sulfate (B86663) to remove water. mdpi.com
Table 2: Overview of Clean-up Strategies for this compound Analysis
| Clean-up Technique | Sorbent/Reagents | Principle of Separation | Application Example | Reference(s) |
| Solid-Phase Extraction (SPE) | Strong Cation-Exchange (SCX) | Ion-exchange retention of protonated alkaloids. acs.orgacs.org | Honey | acs.orgacs.org |
| Solid-Phase Extraction (SPE) | Reversed-Phase C18 | Hydrophobic interaction. bund.de | Plant Material | bund.de |
| Solid-Phase Extraction (SPE) | Mixed-Mode Cation-Exchange (MCX/PCX) | Combines ion-exchange and reversed-phase retention. mdpi.com | Various Food Matrices | mdpi.com |
| Dispersive SPE (dSPE) in QuEChERS | Primary Secondary Amine (PSA), Magnesium Sulfate | Adsorption of interferences (e.g., acids, sugars). mdpi.com | Herbs, Tea | mdpi.com |
Chromatographic Separation and Detection Technologies
The analysis of complex mixtures containing this compound and its isomers relies heavily on the coupling of liquid chromatography with mass spectrometry.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone for the sensitive and selective determination of this compound and other PANOs. bund.deiteh.aimdpi.comalfa-chemistry.com This technique combines the separation power of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry. nih.gov
Typically, a reversed-phase HPLC column, most commonly a C18 column, is used for separation. bund.demdpi.comuva.esnih.gov The mobile phase usually consists of a binary gradient of an aqueous component and an organic solvent, such as methanol or acetonitrile, both often containing additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. bund.demdpi.commdpi.comtandfonline.com Detection is performed by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions for each analyte. bund.demdpi.com
High-resolution mass spectrometry (HRMS) has become increasingly important in PA analysis, offering significant advantages in identifying and confirming the presence of compounds like this compound. mdpi.comtandfonline.comresearchgate.netmdpi.com Technologies such as Quadrupole Time-of-Flight (Q-ToF) and Orbitrap mass spectrometry provide high mass accuracy and resolution, enabling the determination of elemental compositions for both parent and fragment ions. mdpi.comresearchgate.net
LC-Q-ToF-MS has been successfully used for the analysis of PAs in honey and herbal teas. nih.govtandfonline.commdpi.comresearchgate.net This approach allows for the confident identification of known PAs and the potential identification of unknown or unexpected alkaloids through accurate mass measurements. researchgate.net Similarly, UHPLC coupled with Orbitrap HRMS has been employed for the analysis of PAs in honey, demonstrating the power of this technique for resolving complex mixtures and identifying botanical origins. mdpi.comnih.gov The use of HRMS is particularly valuable for non-targeted screening and for building mass spectral libraries to facilitate future identification of a wide range of toxins. nih.govtandfonline.com
A significant challenge in the analysis of pyrrolizidine alkaloids is the co-elution of isomers, which have the same mass and often similar fragmentation patterns, making them indistinguishable by mass spectrometry alone. uva.esnih.govmdpi.com this compound, for instance, is isomeric with senecionine N-oxide, and their separation is crucial for accurate quantification. iteh.aiuva.esnih.gov
Several strategies have been developed to tackle this issue. The use of Ultra-High-Performance Liquid Chromatography (UHPLC) provides higher chromatographic resolution and efficiency compared to conventional HPLC, which can improve the separation of isomeric compounds. mdpi.comuva.esmdpi.com
Optimization of the mobile phase pH is another effective strategy. It has been shown that the separation of certain PA isomer pairs is pH-dependent. For example, while the separation of intermedine/lycopsamine and their N-oxides is achievable under acidic conditions, the separation of senecionine/senecivernine and their corresponding N-oxides, including this compound, is better under basic or alkaline conditions. uva.esnih.gov Some studies have successfully used alkaline mobile phases to achieve baseline separation of the integerrimine, senecionine, and senecivernine isomers. researchgate.net
Furthermore, adjusting the column temperature can also enhance separation. One study demonstrated that operating the UHPLC system at a low temperature (5 °C) was crucial for resolving key isomeric PAs. mdpi.comnih.gov
Table 3: Summary of Analytical Parameters for LC-MS based methods
| Analytical Technique | Column Type | Mobile Phase Additives | Key Application/Advantage | Reference(s) |
| UHPLC-MS/MS | ACQUITY UPLC HSS T3 | 0.1% Formic Acid | High-throughput analysis of 24 PAs in food matrices. mdpi.com | mdpi.com |
| UHPLC-Orbitrap HRMS | Kinetex XB-C18 | Ammonium Formate, Formic Acid | Resolution of isomers by using low column temperature (5 °C). mdpi.com | mdpi.com |
| LC-Q-ToF-MS | C18 | Formic Acid, Ammonium Hydroxide | Analysis of PAs in honey and herbal teas with high mass accuracy. nih.govtandfonline.comnih.govmdpi.com | nih.govtandfonline.comnih.govmdpi.com |
| UHPLC-MS/MS | ACQUITY BEH C18 | Formic Acid, Ammonium Acetate | Baseline separation of 31 out of 32 PAs in honey. nih.gov | nih.gov |
| UHPLC-MS/MS | - | Alkaline solvents | Resolution of senecionine/senecivernine isomers. uva.esresearchgate.net | uva.esresearchgate.net |
High-Resolution Mass Spectrometry Applications (e.g., LC-Q-ToF-MS, Orbitrap MS)
Gas Chromatography-Mass Spectrometry (GC-MS) Considerations, including Derivatization Requirements
The analysis of pyrrolizidine alkaloid N-oxides (PANOs) like this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is not straightforward. Due to their high polarity, low volatility, and thermal instability at the high temperatures required for GC analysis, direct analysis is generally not feasible. arxiv.org To overcome these limitations, a multi-step sample preparation procedure involving reduction and derivatization is mandatory. arxiv.orgresearchgate.net
The primary steps for preparing this compound for GC-MS analysis are:
Reduction: The PANO is first reduced to its corresponding tertiary pyrrolizidine alkaloid (PA), Senecivernine. This conversion is a critical step as it removes the polar N-oxide group. arxiv.org
Derivatization: The resulting tertiary alkaloid is then derivatized to increase its volatility and thermal stability. A common derivatization agent is heptafluorobutyric anhydride (B1165640) (HFBA). researchgate.net This process converts the parent alkaloid into a more volatile derivative suitable for GC analysis. researchgate.net
While this derivatization approach allows for the determination of the parent retronecine base, it is important to note that the process can potentially cause some degree of destruction or modification to the original alkaloid structure. arxiv.org GC-MS methods, often using selective ion monitoring, have been developed to quantify the total amount of 1,2-unsaturated retronecine-type PAs by monitoring characteristic mass-to-charge ratio (m/z) signals of the derivatized backbone structures. arxiv.org
Table 1: GC-MS Analysis Parameters for Pyrrolizidine Alkaloids (General)
| Parameter | Description | Reference |
|---|---|---|
| Sample Preparation | Reduction of N-oxides to tertiary bases, followed by derivatization (e.g., with HFBA). | arxiv.orgresearchgate.net |
| Column Type | Typically low to medium polarity columns (e.g., 100% dimethylpolysiloxane or 95% dimethylpolysiloxane/5% diphenyl). | arxiv.org |
| Detection Mode | Mass Spectrometry (MS), often with Selective Ion Monitoring (SIM). | arxiv.org |
| Quantification | Based on characteristic m/z signals of the derivatized necine base. | arxiv.org |
Hydrophilic Interaction Chromatography (HILIC) Applications for Polar Pyrrolizidine Alkaloid N-Oxides
Hydrophilic Interaction Chromatography (HILIC) has emerged as a powerful alternative for the analysis of highly polar compounds like this compound. ugent.beresearchgate.net Unlike reversed-phase chromatography, HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which facilitates the retention of polar analytes. ugent.be
The key advantages of HILIC for PANO analysis include:
Enhanced Retention: It effectively retains and separates polar PANOs that show little to no retention on traditional C18 columns. ugent.be
Different Selectivity: HILIC provides a different separation selectivity compared to reversed-phase methods, which is crucial for resolving co-eluting isomeric alkaloids. ugent.beresearchgate.net This is particularly important as co-elution of isomers, such as Senecionine N-oxide and this compound, can be a significant challenge in chromatographic analysis. ugent.beacs.org
Direct Analysis: HILIC allows for the direct analysis of PANOs without the need for the derivatization steps required for GC-MS. researchgate.net
Studies have demonstrated that HILIC coupled with mass spectrometry (HILIC/ESI-Q-TOF-MS) is a highly useful tool for monitoring PANOs in various samples, offering high resolution, precision, and sensitivity. researchgate.net
Spectroscopic Characterization Techniques
Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for the structural characterization of pyrrolizidine alkaloid N-oxides by identifying their key functional groups. mdpi.comnih.gov A primary diagnostic feature in the FT-IR spectrum of a PANO, such as this compound, is the presence of a characteristic absorption band corresponding to the N-O group vibration. mdpi.comresearcher.life This band is typically observed in the spectral range of 928 cm⁻¹ to 971 cm⁻¹, and its presence confirms the N-oxidation of the pyrrolizidine nucleus. mdpi.comresearcher.life
Other notable regions in the FT-IR spectra of PANOs include broad peaks between 2500 cm⁻¹ and 3660 cm⁻¹, which are indicative of O–H and C–H stretching, suggesting the presence of hydroxyl groups and active hydrogen bonds. mdpi.com Vibrations of aromatic systems (C=C and C–C) can also be identified in the range of 1403 cm⁻¹ to 1608 cm⁻¹. mdpi.com
Table 2: Characteristic FT-IR Vibration Signals for Alkaloid N-Oxides
| Functional Group | Vibration Type | Wavenumber Range (cm⁻¹) | Reference |
|---|---|---|---|
| N-O | Stretching | 928 - 971 | mdpi.comresearcher.life |
| O-H / C-H | Stretching | 2500 - 3660 | mdpi.com |
| C=C / C-C (Aromatic) | Stretching | 1403 - 1608 | mdpi.com |
Mass Spectrometry for Structural Elucidation and Fragmentation Analysis
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for the structural elucidation and fragmentation analysis of this compound. mdpi.commjcce.org.mk High-resolution mass spectrometry provides accurate mass measurements, which helps in confirming the elemental composition of the molecule. mdpi.com
The fragmentation patterns observed in MS/MS spectra are crucial for identifying the structure of PANOs and distinguishing them from their corresponding tertiary alkaloids. mjcce.org.mknih.gov For retronecine-type PANOs, which includes this compound, specific fragmentation pathways lead to the formation of characteristic ion clusters. nih.gov These unique ion clusters, which are not present in the spectra of the corresponding PAs, serve as determinants for the identification of PA N-oxides. nih.gov
Key fragment ions for retronecine-type PANOs include:
m/z 111 and 172: These are characteristic fragments for monoester N-oxides. mjcce.org.mk
m/z 214 and 254: These ions are typical for open-chain diester N-oxides. mjcce.org.mk
Ion clusters at m/z 118-120 and 136-138: These clusters are considered unique determinants for retronecine-type PA N-oxides. nih.gov
The study of these fragmentation patterns allows for the confident identification of this compound in complex matrices, even in the absence of a reference standard. mjcce.org.mknih.gov
Electrochemical Studies and Reduction Mechanisms of Pyrrolizidine Alkaloid N-Oxides
Electrochemical methods, such as voltammetry, have been employed to investigate the reduction mechanisms of pyrrolizidine alkaloid N-oxides. mdpi.com These studies provide insights into the metabolic and degradation pathways of these compounds. mdpi.com Research has shown that PANOs can be electrochemically reduced at mercury-based electrodes, converting them back to their original tertiary alkaloid form. mdpi.comresearchgate.net
The electrochemical reduction process is significant as it mimics one of the potential metabolic pathways in biological systems. mdpi.com The products of this electrochemical reduction can be subsequently detected and confirmed using mass spectrometry, providing a powerful combination of techniques for studying the redox behavior of PANOs. mdpi.com The optimal pH range for the reduction of alkaloid N-oxides is typically between 3 and 7. mdpi.com These electrochemical studies contribute to a deeper understanding of the biotransformation of this compound.
Senecivernine N Oxide As a Research Tool and Reference Standard
Applications as Analytical Reference Materials in Pyrrolizidine (B1209537) Alkaloid Research
Senecivernine (B192362) N-oxide is widely used as a primary reference substance for the accurate identification and quantification of pyrrolizidine alkaloids in various matrices. phytolab.comsigmaaldrich.comalkalisci.com As a certified reference material, it allows for the calibration of analytical instruments and the validation of methods for detecting PAs in products such as herbal teas, honey, and other plant-based food products. carlroth.comlcms.czmdpi.com The availability of high-purity Senecivernine N-oxide, often with certified absolute purity, is essential for ensuring the reliability and accuracy of these analytical tests. phytolab.comalkalisci.com
Suppliers provide this compound in various formats, including as a neat substance or in solution at specific concentrations, such as 100 µg/mL in water, to cater to different analytical needs. sigmaaldrich.comlgcstandards.com These reference standards are produced in accordance with internationally recognized requirements, such as ISO 17034, which governs the production and competence of reference standard manufacturers. lgcstandards.com The use of such standards is crucial for regulatory compliance and food safety, as many jurisdictions have set limits for PA content in food and feed. mdpi.commdpi.com
| Product Format | Typical Purity/Concentration | Supplier Examples | Relevant ISO Standard |
|---|---|---|---|
| Neat/Solid | ≥98.0% (HPLC) | PhytoLab, Sigma-Aldrich | ISO 17034 |
| Single Solution | 100 µg/mL in Water | LGC, Dr. Ehrenstorfer | ISO 17034 |
Role in Analytical Method Development and Validation for Pyrrolizidine Alkaloid Profiling
The development and validation of robust analytical methods for the comprehensive profiling of pyrrolizidine alkaloids heavily rely on the availability of reference standards like this compound. synzeal.com It is instrumental in establishing methods such as ultra-high-performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS), a common technique for PA analysis. lcms.cznih.gov
During method development, this compound is used to optimize chromatographic conditions, such as the mobile phase composition, to achieve the necessary separation from other PAs, including its structural isomers like senecionine (B1681732) N-oxide. nih.gov For instance, the separation of senecionine/senecivernine and their N-oxides is often achieved under basic chromatographic conditions. nih.gov
In method validation, this compound serves to determine key performance parameters, including:
Linearity: Establishing a concentration range over which the instrument response is proportional to the analyte concentration.
Limits of Quantitation (LOQs): Determining the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. lcms.cz
Accuracy: Assessing the closeness of the measured value to the true value by analyzing spiked samples.
Repeatability: Evaluating the precision of the method under the same operating conditions over a short interval of time. lcms.cz
| Validation Parameter | Role of this compound | Example Application |
|---|---|---|
| Linearity | Used to prepare calibration curves. | Quantitation of PAs in honey and herbal teas. lcms.cz |
| Limit of Quantitation (LOQ) | Helps establish the sensitivity of the method. | Analysis of PAs in oregano samples. nih.gov |
| Accuracy/Recovery | Spiked into blank matrices to assess method recovery. | Validated method for 28 PAs in herbal teas. lcms.cz |
| Precision (Repeatability) | Multiple analyses of the standard to determine variance. | UHPLC/MS/MS method for PAs. lcms.cz |
Utility in Mechanistic Chemical Biology Research for Understanding Alkaloid Transformations
This compound is a valuable tool in chemical biology research aimed at understanding the metabolic transformations of pyrrolizidine alkaloids. biosynth.com PAs themselves are generally not toxic but are converted to toxic metabolites in the liver by cytochrome P450 enzymes. mdpi.com The N-oxide forms, like this compound, are typically less toxic than their corresponding tertiary amine bases. researchgate.net However, they can be reduced back to the parent PA in the gut and liver, which can then be bioactivated. mdpi.comresearchgate.net
Contributions to the Elucidation of Biochemical Pathways in Plants and Other Organisms
This compound and its parent alkaloid, senecivernine, play a role in studies aimed at elucidating the complex biochemical pathways of PAs in plants, particularly within the Senecio genus. biosynth.comresearchgate.net In many Senecio species, senecionine N-oxide is the primary precursor for the biosynthesis of other PAs. researchgate.nettandfonline.com It is synthesized in the roots and transported via the phloem to the shoots, where it is structurally modified through reactions like hydroxylation, dehydrogenation, and epoxidation to create the diverse array of PAs found in a particular species. tandfonline.comuniversiteitleiden.nl
However, studies in Senecio vernalis have indicated that while most PAs are derived from senecionine N-oxide, senecivernine may be an exception, suggesting alternative or modified biosynthetic routes. universiteitleiden.nl The investigation of the presence and concentration of various PAs, including senecivernine and its N-oxide, in different plant tissues and under different environmental conditions, helps to map these intricate metabolic networks. researchgate.nettandfonline.com For example, the relative abundance of senecionine and seneciphylline (B43193) has been shown to change in response to soil quality, indicating a modulation of the biosynthetic pathway. researchgate.nettandfonline.com Understanding these pathways is fundamental to plant chemical ecology and the mechanisms of plant defense against herbivores. researchgate.net
Future Research Directions and Unexplored Avenues for Senecivernine N Oxide Studies
Refinement of Specific Enzymatic Steps in Senecivernine (B192362) N-Oxide Biosynthesis
The biosynthesis of pyrrolizidine (B1209537) alkaloids (PAs) is a complex process involving multiple enzymatic reactions. numberanalytics.com While the initial steps involving the formation of the necine base from polyamines are relatively understood, the specific enzymes responsible for the later stages of senecivernine N-oxide biosynthesis remain largely uncharacterized. numberanalytics.comresearchgate.net Homospermidine synthase (HSS) is the only enzyme in the PA biosynthetic pathway that has been extensively studied, catalyzing the first committed step. researchgate.net The subsequent oxidation, cyclization, and esterification steps that lead to the formation of senecivernine, and its eventual N-oxidation, are areas ripe for investigation. numberanalytics.comresearchgate.net
Future research should focus on identifying and characterizing the specific oxidases, dehydrogenases, and acyltransferases involved in this pathway. researchgate.net A key area of interest is the enzyme responsible for the N-oxidation of senecivernine. While it is known that flavin-containing monooxygenases (FMOs) and cytochrome P450 monooxygenases (CYP450s) can catalyze the N-oxidation of PAs, the specific isozymes involved in this compound formation in planta are yet to be definitively identified. mdpi.comencyclopedia.pub Understanding these enzymatic steps at a molecular level will not only provide a complete picture of PA biosynthesis but could also offer opportunities for metabolic engineering to produce plants with altered PA profiles.
Comprehensive Elucidation of Enzyme Kinetics and Specificities in Biotransformation Processes
The biotransformation of this compound is a critical determinant of its toxic potential. nih.gov It is generally accepted that PA N-oxides can be reduced back to their parent tertiary PAs, which can then be metabolically activated to toxic pyrrolic esters. mdpi.comwur.nl This reduction can be mediated by both intestinal microbiota and hepatic enzymes, particularly cytochrome P450s like CYP1A2 and CYP2D6. nih.govresearchgate.net However, the detailed kinetics and specificities of the enzymes involved in the reduction of this compound and the subsequent oxidation of senecivernine are not fully understood.
Future studies should aim to quantify the kinetic parameters (K_m and V_max) for the reduction of this compound by various gut microbial and hepatic enzyme systems. Furthermore, identifying the specific carboxylesterases involved in the hydrolysis of senecivernine, a detoxification pathway, is crucial for a complete understanding of its metabolic fate. mdpi.comnih.gov Comparative studies across different species could also shed light on varying susceptibilities to PA toxicity. nih.govavma.org A thorough understanding of these enzymatic processes is essential for developing accurate risk assessment models. nih.gov
Development of Novel Analytical Approaches for Enhanced Isomeric Separation and Quantification
A significant challenge in the analysis of PAs, including this compound, is the presence of numerous structural isomers. nih.gov this compound itself is part of an isomeric pair with integerrimine (B1671999) N-oxide, and they often co-elute in chromatographic analyses, making individual quantification difficult. fao.org While methods like ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) are the current gold standard, achieving baseline separation of all PA isomers in a single run remains a hurdle. spectroscopyonline.com
Future research should focus on developing novel analytical strategies to overcome these challenges. This could include the exploration of advanced chromatographic techniques, such as two-dimensional liquid chromatography (2D-LC) or supercritical fluid chromatography (SFC), to improve separation efficiency. Furthermore, ion mobility spectrometry (IMS) coupled with mass spectrometry could provide an additional dimension of separation based on the ion's size and shape, potentially resolving co-eluting isomers. researchgate.net The development of certified reference materials for individual PA isomers is also critical for accurate quantification and method validation. nih.gov
Integration of Advanced Omics Technologies in Mechanistic Investigations of this compound Interactions
Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offer a powerful systems-level approach to unraveling the complex biological interactions of xenobiotics like this compound. acs.org Proteomic studies have already begun to identify protein targets of other PAs, revealing alterations in proteins involved in oxidative stress and energy metabolism. acs.orgnih.govresearchgate.net Metabolomic analyses have also shown that PAs can disrupt metabolic pathways, such as bile acid homeostasis. acs.orgnih.gov
Future research should apply these omics technologies specifically to this compound to build a comprehensive picture of its mechanism of action. For instance, transcriptomic analysis of liver cells exposed to this compound could identify key genes and pathways that are perturbed. Proteomic approaches can help in identifying specific protein adducts formed by the reactive metabolites of senecivernine, providing direct evidence of molecular targets. researchgate.net Metabolomic studies can reveal downstream metabolic consequences of exposure, offering potential biomarkers of effect. nih.govhilarispublisher.com Integrating data from these different omics platforms will provide a more holistic understanding of the toxicological pathways initiated by this compound. acs.orgacs.org
Advancements in Computational Modeling for Predicting this compound Bioactivity and Fate
Computational modeling, including quantitative structure-activity relationship (QSAR) and physiologically based kinetic (PBK) modeling, is becoming an invaluable tool in toxicology for predicting the potential hazards of chemicals and reducing reliance on animal testing. nih.govnih.govoup.com QSAR models have been developed to predict the hepatotoxicity and mutagenicity of a large number of PAs based on their structural features. nih.govoup.comfrontiersin.org PBK models have been used to predict the in vivo disposition and relative potency of PAs and their N-oxides. nih.govwur.nlnih.gov
Future research should focus on refining these computational models to improve their predictive power for this compound specifically. This includes developing more sophisticated QSAR models that can differentiate between closely related isomers and incorporating more detailed in vitro metabolic data into PBK models. frontiersin.orgnih.gov For example, in silico tools can be used to predict the sites of metabolism by specific CYP450 enzymes. acs.orgresearchgate.net Advanced modeling approaches could also help in predicting the formation of DNA and protein adducts, key events in PA-induced toxicity. The ultimate goal is to develop a suite of computational tools that can accurately predict the bioactivity and metabolic fate of this compound, aiding in risk assessment and regulatory decision-making. nih.govacs.org
Q & A
Q. What analytical techniques are most reliable for confirming the structural identity of Senecivernine N-Oxide?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) is essential for elucidating molecular structure and confirming the N-oxide moiety. Liquid Chromatography-Mass Spectrometry (LC-MS) validates molecular weight and purity, while X-ray crystallography provides definitive stereochemical confirmation. Cross-referencing with published spectral databases ensures accuracy .
Q. What are the established synthetic pathways for this compound in laboratory settings?
Methodological Answer: Common routes involve oxidation of the parent alkaloid Senecivernine using peracetic acid or meta-chloroperbenzoic acid (mCPBA) under controlled pH (6–7). Purification via column chromatography (silica gel, methanol/dichloromethane gradients) followed by recrystallization ensures high yields. Reaction progress should be monitored using Thin-Layer Chromatography (TLC) and validated with LC-MS .
Q. How do researchers isolate this compound from complex biological matrices?
Methodological Answer: Solid-Phase Extraction (SPE) with C18 cartridges is used for preliminary isolation. Further purification employs High-Performance Liquid Chromatography (HPLC) with diode-array detection (DAD), optimized using mobile phases like acetonitrile/water with 0.1% formic acid. Method validation includes spike-and-recovery experiments to assess extraction efficiency .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?
Methodological Answer: Discrepancies in NMR shifts or LC-MS fragmentation patterns require cross-validation via heteronuclear correlation experiments (HMBC, HSQC) and computational modeling (DFT calculations for predicted spectra). Comparative analysis with structurally analogous compounds and replication of synthesis under standardized conditions reduces interpretive errors .
Q. What experimental design considerations are critical for studying this compound’s stability under varying physiological pH conditions?
Methodological Answer: Use buffered solutions (pH 1–9) to simulate physiological environments, with stability assessed via LC-MS over 24–72 hours. Control variables include temperature (37°C) and ionic strength. Degradation kinetics should be modeled using first-order rate equations, and degradation products identified via tandem MS/MS .
Q. How can in vitro and in vivo pharmacological data on this compound be reconciled when discrepancies arise?
Methodological Answer: Address bioavailability differences by measuring plasma protein binding (equilibrium dialysis) and metabolic stability (hepatic microsome assays). In vivo studies should include pharmacokinetic profiling (AUC, Cₘₐₓ) and tissue distribution analysis. Use compartmental modeling to correlate in vitro IC₅₀ values with in vivo efficacy .
Q. What computational strategies are effective for predicting this compound’s interaction with cytochrome P450 enzymes?
Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) paired with Molecular Dynamics (MD) simulations (AMBER or GROMACS) predicts binding affinities and metabolic sites. Validate predictions with in vitro CYP inhibition assays using recombinant enzymes and fluorescent substrates .
Q. How should researchers design experiments to investigate the stereochemical influence of this compound on its biological activity?
Methodological Answer: Synthesize enantiomers via chiral resolution (HPLC with amylose-based columns) and evaluate their activity in cell-based assays (e.g., cytotoxicity, receptor binding). Circular Dichroism (CD) spectroscopy confirms enantiomeric purity, while dose-response curves (IC₅₀ comparisons) quantify stereospecific effects .
Methodological Best Practices
- Data Contradiction Analysis : Triangulate conflicting results using orthogonal techniques (e.g., NMR vs. X-ray) and statistical tools (ANOVA, Bland-Altman plots) .
- Theoretical Frameworks : Link mechanistic studies to established alkaloid bioactivity models (e.g., acetylcholinesterase inhibition) to contextualize findings .
- Literature Synthesis : Use systematic reviews (PRISMA guidelines) to integrate fragmented data, highlighting gaps such as inconsistent metabolic profiles or unvalidated targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
